cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated innovative methods for synthesizing compounds related to cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide. A novel method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, a closely related compound, has been developed. This method involves a rhodium-catalyzed cyclopropanation, highlighting an effective approach for the synthesis of electron-deficient olefins and diazoacetates (Shibue & Fukuda, 2014). Additionally, research on nickel and copper complexes with similar compounds has provided insights into their coordination chemistry and potential applications in catalysis and material science (Mansuroğlu et al., 2008).
Biological Applications
The biological activities of compounds structurally related to cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide have been explored. For instance, fluorocyclopropyl quinolones, which share a structural motif with the compound of interest, have been studied for their antibacterial properties. These studies have indicated that the cis derivatives are more potent against Gram-positive bacteria, suggesting the importance of stereochemistry in biological activity (Atarashi et al., 1993).
Pharmacological Research
While excluding information related to drug use and side effects, it's worth noting that the structural analogs of cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide have been investigated for various pharmacological activities. Studies on the inhibition of monoamine oxidase A and B by fluorinated phenylcyclopropylamines, which are related to the compound , have shown that fluorine substitution can enhance inhibitory activity, indicating potential applications in the treatment of neurological disorders (Yoshida et al., 2004).
properties
CAS RN |
127199-12-6 |
---|---|
Product Name |
cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide |
Molecular Formula |
C12H14FNO |
Molecular Weight |
207.24 g/mol |
IUPAC Name |
(1R,2R)-2-fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H14FNO/c1-8(9-5-3-2-4-6-9)14-12(15)10-7-11(10)13/h2-6,8,10-11H,7H2,1H3,(H,14,15)/t8-,10+,11-/m1/s1 |
InChI Key |
XWUIVRLWEGBPDB-DVVUODLYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@H]2C[C@H]2F |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2F |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.